N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide
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Description
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Potential of Novel Derivatives
Research has delved into the computational and pharmacological potential of novel derivatives, including heterocyclic 1,3,4-oxadiazole and pyrazole compounds. These studies have focused on evaluating these compounds for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, certain compounds have demonstrated moderate inhibitory effects across various assays, with some showing good affinity for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), correlating with their analgesic and anti-inflammatory effects. Additionally, antioxidant potential and potent toxicity assessment and tumor inhibition effects have been observed, highlighting the diverse pharmacological applications of these heterocyclic compounds (Faheem, 2018).
Antimicrobial Activities of Heterocyclic Compounds
Another area of research has focused on the synthesis and evaluation of antimicrobial activities of heterocyclic compounds incorporating various moieties. These studies involve the synthesis of novel compounds and their characterization through various spectroscopic methods. Representative compounds have been tested and evaluated as antimicrobial agents, showcasing the potential of these heterocyclic compounds in combating microbial infections and their applications in medicinal chemistry (Bondock et al., 2008).
Crystallographic Studies and Molecular Interactions
Crystallographic studies have also been conducted to understand the molecular interactions and structural configurations of related compounds. For example, research on N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol has provided insights into how these compounds co-crystallize and interact at the molecular level, contributing to the understanding of their pharmacological potential and interactions with biological targets (Asiri et al., 2010).
Synthesis and Evaluation of Novel Derivatives for Various Biological Activities
Further research has explored the synthesis of novel isoxazolines, isoxazoles, and other derivatives, investigating their potential in various biological activities, including anti-soybean lipoxygenase, anti-xanthine oxidase, and cytotoxic activities. These studies contribute to the development of new therapeutic agents by exploring the chemical space around heterocyclic compounds, demonstrating the significant potential of these molecules in pharmaceutical research (Rahmouni et al., 2014; Ben Saïd et al., 2016).
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-14-15(2)25-24(27-23(14)31)29-21(12-20(28-29)17-7-8-17)26-22(30)13-32-19-10-9-16-5-3-4-6-18(16)11-19/h3-6,9-12,17H,7-8,13H2,1-2H3,(H,26,30)(H,25,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBAZUDEYSZKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)COC4=CC5=CC=CC=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.